N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N7O2/c35-27(24-16-21-8-4-5-9-23(21)36-24)28-10-11-34-26-22(17-31-34)25(29-19-30-26)33-14-12-32(13-15-33)18-20-6-2-1-3-7-20/h1-9,16-17,19H,10-15,18H2,(H,28,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUCASWDALZURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide involves multi-step organic synthesis:
Formation of the pyrazolopyrimidine core: : This can be achieved by cyclization reactions involving suitable precursors such as hydrazines and aldehydes under acidic conditions.
Introduction of the piperazine ring: : The piperazine moiety is introduced via nucleophilic substitution reactions using benzyl halides.
Formation of the benzofuran carboxamide: : The final step involves coupling the benzofuran moiety to the core structure, typically using amide bond formation techniques like the use of coupling reagents such as EDC or HATU in the presence of a base.
Industrial Production Methods
Scaling up these reactions for industrial production involves optimizing the conditions to maximize yield and purity while minimizing costs and environmental impact. This often requires:
High-performance liquid chromatography (HPLC): for purification.
Optimized solvent systems: to ensure efficient reaction kinetics.
Automated reaction monitoring: to maintain consistent quality.
Chemical Reactions Analysis
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide undergoes various chemical reactions due to its functional groups:
Oxidation: : Can occur at the benzyl and piperazine moieties.
Reduction: : Possible at the pyrazolo[3,4-d]pyrimidin-1-yl ring.
Substitution: : Nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring.
Common reagents include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles like amines.
Scientific Research Applications
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide finds applications in:
Chemistry: : As a building block in synthetic organic chemistry for constructing more complex molecules.
Biology: : Potential use as a probe in biochemical studies due to its potential binding properties to various biological targets.
Medicine: : Investigated for its pharmacological properties, potentially acting on receptors or enzymes within biological systems.
Industry: : Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism by which N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide exerts its effects includes:
Binding to molecular targets: : Interacting with enzymes, receptors, or other proteins within cells.
Modulating biological pathways: : Influencing signal transduction pathways or metabolic processes.
Influencing gene expression: : Potential impact on transcription factors or other regulators of gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Pyrazolo[3,4-d]pyrimidine Derivatives
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with ATP-binding pockets in kinases. Key analogs include:
Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Structural Variations and Implications
- Piperazine Substitutions: Benzyl vs. In contrast, the 4-fluorophenyl () and 4-methoxyphenyl () groups introduce electronegative or polar moieties, which may improve solubility and target specificity. Methoxy Groups: The methoxy substituent in and enhances aqueous solubility via hydrogen bonding, a critical factor for oral bioavailability.
- Carboxamide/Amine Modifications: Benzofuran-2-carboxamide: The target compound’s benzofuran group enables π-π interactions with aromatic residues in binding pockets, likely improving affinity for hydrophobic targets. Pyrazine-2-carboxamide (): Pyrazine’s nitrogen-rich structure could enhance hydrogen bonding with polar residues, favoring kinase inhibition.
Pharmacological and Physicochemical Inferences
While biological activity data are absent in the evidence, structural trends suggest:
- Target Selectivity : Fluorophenyl () and methoxyphenyl () groups may confer selectivity for serotonin or dopamine receptors due to their prevalence in such ligands.
- Metabolic Stability : Thiadiazole () and benzofuran (target compound) moieties may resist CYP450-mediated metabolism compared to chlorobenzamide ().
- Solubility : Methoxy-containing analogs () likely exhibit improved solubility over benzyl- or fluorophenyl-substituted derivatives.
Biological Activity
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a synthetic compound that has attracted significant interest in pharmacological research due to its complex structure and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 469.6 g/mol. The compound features a benzofuran moiety linked to a pyrazolopyrimidine and a benzylpiperazine group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 469.6 g/mol |
| CAS Number | 1021025-64-8 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain pathways involved in inflammation and pain modulation.
- Receptor Interaction : The compound may modulate neurotransmitter systems by acting on serotonin receptors, given the presence of the piperazine moiety, which is known for its affinity towards these receptors.
- Enzyme Inhibition : It is hypothesized that the pyrazolopyrimidine structure could inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. This is supported by findings from related compounds that exhibit COX inhibitory activity .
Pharmacological Effects
Research has indicated several potential pharmacological effects associated with this compound:
- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties in animal models. For instance, derivatives of benzylpiperazine have shown effectiveness in reducing seizure frequency .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties through COX inhibition, which could be beneficial in treating conditions like arthritis .
Study 1: Anticonvulsant Activity
In a study evaluating various N-benzyl derivatives, it was found that compounds similar to this compound exhibited significant anticonvulsant activity with effective doses lower than traditional treatments like phenobarbital .
Study 2: COX Inhibition
A series of pyrazolopyrimidine derivatives were synthesized and tested for their COX inhibitory activity. The most potent compounds showed IC50 values in the low micromolar range, indicating that modifications to the structure could enhance anti-inflammatory effects .
Q & A
Q. Table 1: Key Analytical Parameters for Characterization
| Parameter | Conditions/Results | Reference |
|---|---|---|
| HPLC Purity | 98.5% (C18, 254 nm) | |
| ESI-MS ([M+H]) | 557.2 (theoretical: 557.3) | |
| NMR Shift | δ 3.53 ppm (piperazine CH) |
Q. Table 2: SAR Modifications and Receptor Affinity
| Modification | Target Receptor | IC₅₀ (nM) | Selectivity Ratio (vs. Off-Target) |
|---|---|---|---|
| 4-Benzylpiperazine | D3 | 45 | 1:1 (5-HT) |
| 2,3-Dichlorophenylpiperazine | D3 | 12 | 1:5 (5-HT) |
| 5-Iodobenzofuran | 5-HT | 8 | 1:0.3 (D3) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
